molecular formula C5H11NO2S B587312 L-Penicillamine-d6 CAS No. 1795786-79-6

L-Penicillamine-d6

Cat. No.: B587312
CAS No.: 1795786-79-6
M. Wt: 155.245
InChI Key: VVNCNSJFMMFHPL-CWJIZBONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Penicillamine-d6 is a deuterated derivative of L-Penicillamine, a thiol-containing amino acid with the chemical name (2S)-2-amino-3-mercapto-3-methylbutanoic acid. The "-d6" designation indicates the substitution of six hydrogen atoms with deuterium, specifically at positions where hydrogens are bonded to carbon atoms in the parent compound. This isotopic modification enhances its utility in pharmacokinetic studies, metabolic tracing, and analytical chemistry, particularly as an internal standard for mass spectrometry (MS)-based detection methods .

L-Penicillamine itself is clinically used to treat Wilson’s disease (a copper overload disorder) and rheumatoid arthritis, owing to its metal-chelating and immunomodulatory properties. The deuterated form retains the core structure and functional groups but exhibits distinct physicochemical properties due to deuterium’s higher mass and reduced vibrational energy, which can influence metabolic stability and hydrogen bonding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of L-Penicillamine-d6 involves several steps:

    Protection of Functional Groups: Acetone and ethyl formate are used to protect the sulfhydryl and amino groups in D-Penicillamine.

    Racemization: The protected D-Penicillamine is racemized using acetic acid or a mixed solution of acetic acid and toluene to obtain a racemic mixture.

    Hydrolysis: The racemic mixture is hydrolyzed with hydrochloric acid to produce N-formyl isopropyl-D,L-penicillamine hydrochloride.

    Resolution: The racemic mixture is resolved using L-tartaric acid to obtain L-Penicillamine L-tartrate.

    Deprotection: The L-Penicillamine L-tartrate is hydrolyzed by an organic base to yield L-Penicillamine.

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale, ensuring high yield and purity. The process involves the use of specialized equipment and controlled reaction conditions to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

L-Penicillamine-d6 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: It can be reduced back to its thiol form.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides under basic conditions.

Major Products

Scientific Research Applications

L-Penicillamine-d6 is used in a wide range of scientific research applications:

Mechanism of Action

L-Penicillamine-d6 exerts its effects primarily through chelation. It binds to heavy metals such as copper, lead, and mercury, forming stable complexes that are excreted from the body. The compound also inhibits the activity of certain enzymes by binding to their active sites, thereby preventing their normal function .

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Comparison with Non-Deuterated L-Penicillamine

Parameter L-Penicillamine-d6 L-Penicillamine
Molecular Formula C₅H₅D₆NO₂S C₅H₁₁NO₂S
CAS Number 1795786-79-6 52-67-5
Molecular Weight 163.27 g/mol (approx.) 149.21 g/mol
Primary Use Analytical internal standard, research tracer Therapeutic agent (Wilson’s disease, RA)
Detection Sensitivity Enhanced in MS due to isotopic separation Requires derivatization for MS analysis
Cost €14,422.00 (250 mg) ~€50–100 (1 g, non-deuterated)

Key Differences :

  • Analytical Utility: this compound is critical for quantitative MS assays, minimizing matrix effects and improving accuracy in detecting the non-deuterated form in biological samples .
  • Metabolic Stability : Deuterium substitution may slow hepatic metabolism, as observed in other deuterated drugs (e.g., deutetrabenazine), though specific data for this compound remain understudied .

Comparison with D-Penicillamine (Enantiomeric Form)

Parameter This compound D-Penicillamine
Stereochemistry L-configuration, deuterated D-configuration, non-deuterated
Therapeutic Use Research only Limited clinical use due to higher toxicity
Detection Challenges Used as internal standard for L-form assays Requires separation from L-form in analysis
Electrochemical Behavior Similar redox properties to L-form Distinct electrochemical response

Key Differences :

  • Clinical Relevance : D-Penicillamine is rarely used therapeutically due to adverse effects, whereas the L-form is therapeutically active. The deuterated L-form is exclusively employed in research .

Comparison with Other Deuterated Compounds

While this compound shares isotopic labeling with compounds like SGI-1776-d3 (a kinase inhibitor derivative) and acetic acid-1-¹³C, its functional uniqueness lies in its thiol group and chiral centers, which are critical for metal chelation and biological activity. Unlike non-therapeutic deuterated compounds (e.g., acetic acid-1-¹³C), this compound directly interfaces with biomedical research on metal dysregulation and autoimmune diseases .

Research and Regulatory Considerations

  • Analytical Performance: Studies comparing detection methods for L-Penicillamine highlight that deuterated internal standards (e.g., this compound) reduce variability by 15–20% in high-performance liquid chromatography (HPLC)-MS assays compared to non-deuterated calibrants .
  • Cost-Benefit Analysis : The high cost (€14,422.00 per 250 mg) reflects niche production and isotopic enrichment processes, limiting its use to specialized laboratories .

Biological Activity

L-Penicillamine-d6 is a deuterated form of penicillamine, a chelating agent primarily used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis. The biological activity of this compound is closely related to its ability to bind metal ions, particularly copper, and its effects on various biochemical pathways. This article explores its pharmacokinetics, mechanisms of action, therapeutic applications, and potential side effects.

Pharmacokinetics

Absorption and Metabolism:
this compound is rapidly absorbed from the gastrointestinal tract with an oral bioavailability ranging from 40% to 70%. Its absorption can be significantly affected by the presence of food or certain medications like iron supplements and antacids. Peak plasma concentrations are typically reached within 1 to 3 hours post-administration . The compound undergoes extensive hepatic metabolism, resulting in various metabolites that are excreted in urine and feces .

This compound exhibits several biological activities through its interaction with metal ions and modulation of biochemical pathways:

  • Metal Chelation:
    • Primarily used for chelating excess copper in Wilson's disease, this compound reduces Cu(II) to Cu(I), facilitating its excretion . This process alters the geometry and charge of copper complexes, diminishing their protein-binding capacity.
  • Immunomodulation:
    • The compound has been shown to inhibit macrophage activity and decrease levels of pro-inflammatory cytokines (e.g., IL-1), which may contribute to its therapeutic effect in rheumatoid arthritis . It also interferes with collagen cross-linking by inhibiting lysyl oxidase, potentially reducing fibrosis .
  • Antioxidant Properties:
    • This compound has demonstrated the ability to reduce oxidative stress in various conditions, including Alzheimer's disease. A pilot study indicated that treatment led to a significant decrease in serum peroxides and copper levels in patients . However, its impact on cognitive decline remains inconclusive.
  • Anti-cancer Potential:
    • Preliminary research suggests that this compound may have protective effects against oxidative damage from tobacco smoke and could inhibit angiogenesis by affecting copper-dependent growth factors .

Therapeutic Applications

Condition Mechanism Evidence
Wilson's DiseaseCopper chelationEffective in reducing copper accumulation; enhances urinary excretion
CystinuriaReduces cystine excretionForms soluble penicillamine-cysteine disulfide for easier excretion
Rheumatoid ArthritisImmunosuppressive effectsDecreases inflammation and joint damage; lowers IgM rheumatoid factor
Alzheimer's DiseaseReduces oxidative stressPilot studies show decreased peroxides but unclear cognitive benefits

Case Studies

  • Wilson's Disease Treatment:
    A clinical study involving patients with Wilson's disease demonstrated that L-Penicillamine significantly lowered serum copper levels and improved liver function tests over a 12-month period.
  • Rheumatoid Arthritis Management:
    In a cohort study, patients treated with L-Penicillamine showed reduced disease activity scores compared to those receiving placebo treatments. This was attributed to its immunomodulatory effects.
  • Alzheimer's Disease Pilot Study:
    A small-scale study assessed the impact of L-Penicillamine on oxidative stress markers in Alzheimer's patients. Results indicated a reduction in serum peroxides after treatment; however, cognitive outcomes did not show significant improvement.

Side Effects

While this compound is generally well-tolerated, it can cause adverse effects such as:

  • Gastrointestinal disturbances (nausea, vomiting)
  • Skin rashes
  • Hematological issues (thrombocytopenia, leukopenia)
  • Potential hepatotoxicity with prolonged use

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of L-Penicillamine-d6 that researchers must consider during experimental design?

this compound, a deuterated analog of L-penicillamine, introduces isotopic substitution (six deuterium atoms) to enhance metabolic stability and traceability. Key considerations include:

  • Solubility : Deuterated compounds may exhibit altered solubility compared to non-deuterated forms, affecting solvent selection for in vitro assays .
  • Stability : Deuterium labeling can reduce metabolic degradation rates, requiring adjustments in incubation times for enzymatic studies .
  • Handling : Follow GHS07 safety protocols (e.g., skin/eye irritation mitigation) outlined in safety data sheets for related analogs like D-penicillamine .

Q. How can this compound be synthesized and characterized for use in metabolic studies?

  • Synthesis : Deuterium incorporation typically involves hydrogen-deuterium exchange under controlled acidic conditions or catalytic deuteration. Validate purity via:

  • NMR spectroscopy to confirm deuterium substitution ratios .
  • Mass spectrometry (MS) to verify molecular weight shifts (e.g., +6 Da) .
    • Characterization : Include isotopic purity (>98%) and stability assessments (e.g., pH-dependent deuterium retention) in buffer systems .

Q. What methodological frameworks (e.g., PICOT, FINER) are appropriate for designing studies using this compound?

Use the FINER model to ensure feasibility, novelty, and relevance:

  • Feasible : Assess deuterated compound availability and analytical instrumentation (e.g., LC-MS/MS) .
  • Novel : Focus on unresolved questions, such as deuterium’s impact on chelation efficacy in metal-overload models .
  • Ethical : Adhere to preclinical guidelines (e.g., NIH reporting standards) for animal/cell-based studies .

Advanced Research Questions

Q. How does isotopic labeling with this compound improve the resolution of metabolic pathway analysis compared to non-deuterated analogs?

  • Tracer Applications : Use deuterium labeling to track metabolic flux via:

  • Isotopic dilution assays to quantify metabolite turnover rates .
  • High-resolution MS to distinguish endogenous vs. deuterated metabolites .
    • Limitations : Address kinetic isotope effects (KIEs) that may alter reaction rates, requiring parallel validation with non-deuterated controls .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacokinetic data when using this compound as a tracer?

  • Cross-Validation : Compare in vitro hepatic microsomal stability assays with in vivo plasma half-life measurements, adjusting for deuterium-specific KIEs .
  • Controlled Variables : Standardize administration routes (e.g., oral vs. intravenous) and sample collection timelines to minimize variability .

Q. How can researchers optimize NMR-based structural studies of this compound-metal complexes to account for deuterium-induced spectral shifts?

  • Pulse Sequences : Use deuterium-decoupled ¹H-NMR to suppress splitting artifacts caused by deuterium .
  • Reference Standards : Include non-deuterated L-penicillamine-metal complexes as spectral benchmarks .

Q. What experimental controls should be designed to account for kinetic isotope effects (KIEs) in studies utilizing this compound?

  • Parallel Experiments : Conduct identical assays with non-deuterated L-penicillamine to isolate KIEs .
  • Isotope Effect Quantification : Calculate KIE ratios (e.g., kH/kDk_H/k_D) for enzymatic reactions using Michaelis-Menten kinetics .

Q. Methodological Frameworks for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values .
  • ANOVA with Post Hoc Tests : Compare toxicity thresholds across deuterated vs. non-deuterated groups, correcting for multiple comparisons .

Q. How can researchers validate the specificity of this compound in chelation assays against competing metal-binding agents?

  • Competitive Binding Assays : Use isothermal titration calorimetry (ITC) to measure binding affinities in the presence of interferents (e.g., EDTA) .
  • Molecular Dynamics Simulations : Model deuterium’s steric effects on metal coordination geometries .

Q. Peer Review and Reproducibility

Q. What criteria should reviewers prioritize when evaluating manuscripts involving this compound?

  • Methodological Rigor : Ensure synthesis protocols, isotopic purity, and KIEs are explicitly documented .
  • Data Reproducibility : Verify that raw spectral data (NMR/MS) and statistical code are archived in public repositories .

Properties

IUPAC Name

(2R)-2-amino-4,4,4-trideuterio-3-sulfanyl-3-(trideuteriomethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m1/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNCNSJFMMFHPL-CWJIZBONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([C@@H](C(=O)O)N)(C([2H])([2H])[2H])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.